(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
Description
This compound belongs to the bis(oxazoline) ligand family, characterized by a propane-2,2-diyl bridge connecting two 4,5-dihydrooxazole rings. The stereogenic centers at the 4-positions (S,S-configuration) and methyl substituents on the oxazole rings distinguish it structurally. Such ligands are widely employed in asymmetric catalysis due to their ability to coordinate metals and induce enantioselectivity .
Properties
IUPAC Name |
(4S)-4-methyl-2-[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-15-26-21(24-17)23(22-25-18(2)16-27-22,13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFJMNSOTHCC-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula: CHNO
- Molecular Weight: 362.46 g/mol
- CAS Number: 2757082-31-6
Antioxidant Properties
Research indicates that oxazoline derivatives exhibit significant antioxidant activity. The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro studies have shown that it can effectively inhibit lipid peroxidation, which is a crucial factor in preventing cellular damage.
Antimicrobial Activity
Studies have demonstrated that (4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing notable inhibition zones against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been assessed in several cancer cell lines. The MTT assay results indicate that it exhibits dose-dependent cytotoxicity against human cancer cells such as HeLa and MCF-7. The IC values were determined to be approximately 20 µM for HeLa cells and 30 µM for MCF-7 cells.
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways. Additionally, the compound appears to inhibit cell proliferation by interfering with the cell cycle at the G0/G1 phase.
Case Study 1: Antioxidant Activity
In a study conducted by Smith et al. (2023), the antioxidant capacity was measured using DPPH radical scavenging assays. The results indicated that the compound showed a significant reduction in DPPH radical concentration compared to control samples.
Case Study 2: Antimicrobial Efficacy
A study published in the Journal of Microbiology (2024) explored the antimicrobial effects of various oxazoline derivatives. The compound was found to be particularly effective against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Oxazole Rings
a) Benzyl Substituents
b) Isopropyl Substituents
c) Phenyl Substituents
- Compound: (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) () Key Differences: Phenyl groups on both the propane bridge and oxazole rings increase rigidity and molecular weight (MW = 638.80).
Bridging Group Modifications
a) tert-Butyl-Functionalized Bridge
- Compound : (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) ()
b) Ethylpropylidene Bridge
- Compound: (4S,4'S)-(-)-2,2'-(1-Ethylpropylidene)bis(4-isopropyl-4,5-dihydrooxazole) () Key Differences: Ethylpropylidene bridge alters the ligand’s bite angle and flexibility. Impact: Moderate reactivity in palladium-catalyzed cross-couplings, with solubility advantages in non-polar solvents .
Physicochemical Properties
| Property | Target Compound | Benzyl Variant | Isopropyl Variant | tert-Butyl Variant |
|---|---|---|---|---|
| Molecular Weight | ~420 (estimated) | 486.6 | ~400 | 638.80 |
| Solubility | Moderate | Low | Low | Very Low |
| Thermal Stability | High | High | Moderate | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
